
N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It belongs to the class of sulfonylureas and is widely used in scientific research as an inhibitor of chloride channels and anion exchange proteins.
作用機序
The mechanism of action of DIDS involves the inhibition of chloride channels and anion exchange proteins by binding to specific sites on these proteins. DIDS binds to the extracellular domain of the CFTR chloride channel and prevents the channel from opening. It also binds to the intracellular domain of the Ca^2+-activated chloride channel and prevents the channel from closing. DIDS binds to the anion exchange proteins and prevents the exchange of anions across the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS are varied and depend on the specific chloride channel or anion exchange protein that is inhibited. Inhibition of the CFTR chloride channel by DIDS has been shown to reduce the transport of chloride ions across the cell membrane, which can lead to the accumulation of mucus in the lungs and other organs. Inhibition of the Ca^2+-activated chloride channel by DIDS has been shown to reduce the secretion of fluid in the airways, which can lead to dehydration and dryness of the airways. Inhibition of the anion exchange proteins by DIDS has been shown to reduce the transport of anions across the cell membrane, which can affect the pH balance of the cell and lead to acidosis.
実験室実験の利点と制限
The advantages of using DIDS in lab experiments include its specificity for chloride channels and anion exchange proteins, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using DIDS in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential interference with other cellular processes.
将来の方向性
For research on DIDS include the development of more specific inhibitors of chloride channels and anion exchange proteins, the investigation of the role of DIDS in the regulation of cellular pH and acid-base balance, and the development of novel therapeutic agents based on the structure and function of DIDS. Additionally, the use of DIDS in combination with other drugs or therapies may provide new avenues for the treatment of diseases such as cystic fibrosis and other respiratory disorders.
合成法
The synthesis of DIDS involves the reaction of 2,5-dimethylphenylamine, 4-iodoaniline, and benzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure DIDS.
科学的研究の応用
DIDS has been extensively used in scientific research as an inhibitor of chloride channels and anion exchange proteins. It has been shown to inhibit the activity of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the Ca^2+-activated chloride channel, and the volume-regulated anion channel. DIDS has also been shown to inhibit the activity of several anion exchange proteins, including the band 3 protein, the anion exchanger 1, and the anion exchanger 2.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPUOEDPCHOCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-iodophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
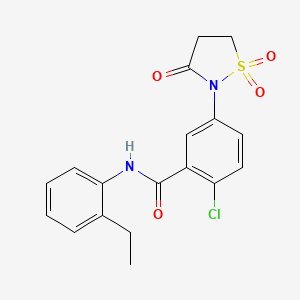
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
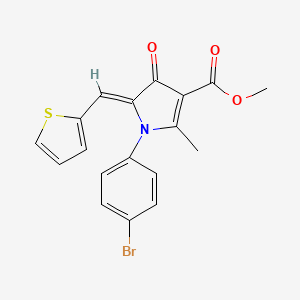
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
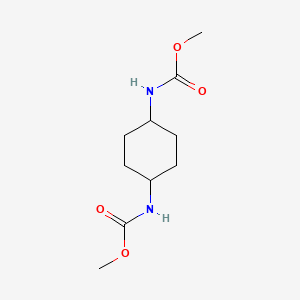
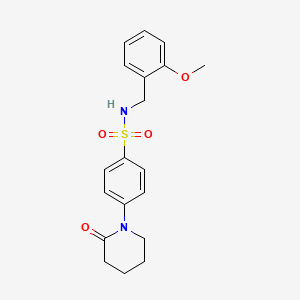
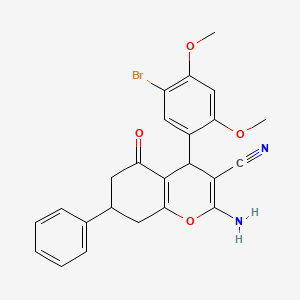
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)